
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene is a hydrocarbon compound with the molecular formula C16H22. It is a derivative of phenanthrene, characterized by the addition of two methyl groups at the 9th and 10th positions and the saturation of the phenanthrene ring system. This compound is of interest in various fields of scientific research due to its unique structural and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene typically involves the hydrogenation of phenanthrene derivatives. One common method is the catalytic hydrogenation of 9,10-dimethylphenanthrene using a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
[ \text{C}{14}\text{H}{10}(\text{CH}_3)2 + 4\text{H}2 \rightarrow \text{C}{16}\text{H}{22} ]
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the process.
化学反応の分析
Types of Reactions
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Further reduction can lead to the formation of fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Formation of this compound-9,10-dione.
Reduction: Formation of fully saturated hydrocarbons such as decahydro-9,10-dimethylphenanthrene.
Substitution: Formation of various alkylated or acylated derivatives depending on the substituents used.
科学的研究の応用
9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene has several applications in scientific research:
Chemistry: Used as a model compound for studying hydrogenation reactions and catalytic processes.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other chemical compounds.
作用機序
The mechanism of action of 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-anthracene
- 9,10-Dimethoxy-1,2,3,4,5,6,7,8-octamethyl-anthracene
- 9,10-Dichloro-9,10-diphenyl-9,10-dihydro-anthracene
Uniqueness
Compared to similar compounds, 9,10-Dimethyl-1,2,3,4,5,6,7,8-octahydro-phenanthrene is unique due to its specific structural modifications, which confer distinct chemical and physical properties. These modifications can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
13737-00-3 |
|---|---|
分子式 |
C16H22 |
分子量 |
214.35 g/mol |
IUPAC名 |
9,10-dimethyl-1,2,3,4,5,6,7,8-octahydrophenanthrene |
InChI |
InChI=1S/C16H22/c1-11-12(2)14-8-4-6-10-16(14)15-9-5-3-7-13(11)15/h3-10H2,1-2H3 |
InChIキー |
RVOHRACMQPXPLA-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(CCCC2)C3=C1CCCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





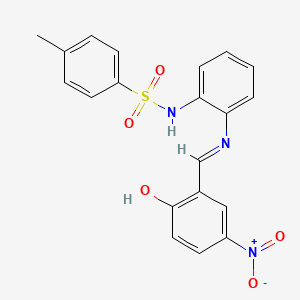
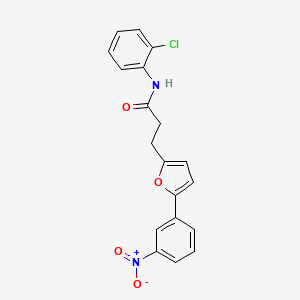
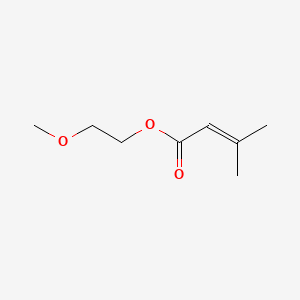
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11960487.png)
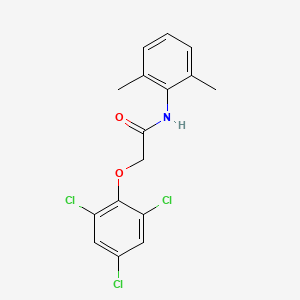
![Acetamide, N-[N-acetyl-S-(4-nitrophenyl)sulfinimidoyl]-](/img/structure/B11960495.png)
![[(2,5-Dichlorophenyl)amino][(propan-2-ylideneamino)oxy]methanone](/img/structure/B11960500.png)
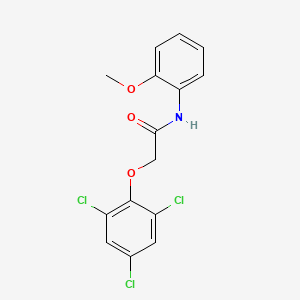
![N'-[(E)-(4-ethylphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11960524.png)
![3-[2-Chloro-5-(trifluoromethyl)phenyl]-1,1-dimethylurea](/img/structure/B11960528.png)
![N'-[(E,2E)-3-(2-Nitrophenyl)-2-propenylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B11960531.png)
